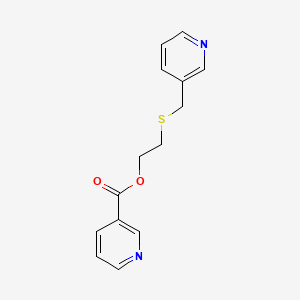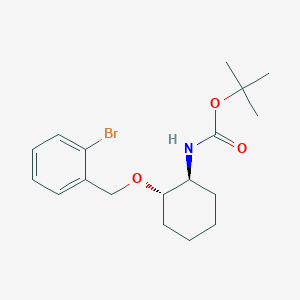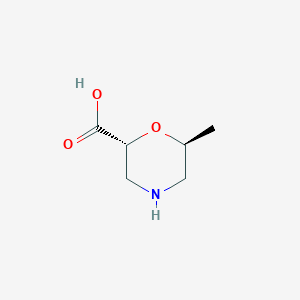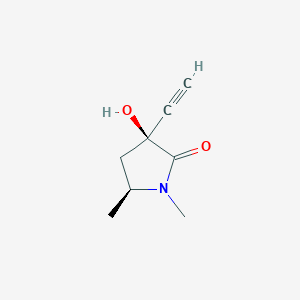
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- is a heterocyclic aromatic compound that features a benzimidazole core with a nitro group at the 4-position and a trichloromethyl group at the 2-position.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- typically involves the condensation of 4-nitro-1,2-phenylenediamine with trichloroacetic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the benzimidazole ring, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloromethyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The trichloromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(trichloromethyl)-: Lacks the nitro group, resulting in different reactivity and biological activity.
1H-Benzimidazole, 4-nitro-: Lacks the trichloromethyl group, affecting its lipophilicity and cellular uptake.
2-Methylbenzimidazole: Features a methyl group instead of a trichloromethyl group, leading to different chemical and biological properties
Eigenschaften
CAS-Nummer |
101236-95-7 |
|---|---|
Molekularformel |
C8H4Cl3N3O2 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
4-nitro-2-(trichloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4Cl3N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) |
InChI-Schlüssel |
FSWYJAAPBBKPTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)

![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)







